molecular formula C16H18N2O B3499981 1-Cyclopentyl-3-naphthalen-1-ylurea

1-Cyclopentyl-3-naphthalen-1-ylurea

Cat. No.: B3499981
M. Wt: 254.33 g/mol
InChI Key: TVVGTJWSFPDLKK-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-naphthalen-1-ylurea is a urea derivative characterized by a cyclopentyl group attached to the nitrogen at position 1 and a naphthalen-1-yl moiety at position 3. Urea derivatives are widely studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science. This compound’s structural features position it as a candidate for probing structure-activity relationships (SAR) in urea-based systems.

Properties

IUPAC Name

1-cyclopentyl-3-naphthalen-1-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c19-16(17-13-8-2-3-9-13)18-15-11-5-7-12-6-1-4-10-14(12)15/h1,4-7,10-11,13H,2-3,8-9H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVGTJWSFPDLKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-3-naphthalen-1-ylurea can be synthesized through a multi-step process involving the reaction of cyclopentylamine with naphthalene-1-isocyanate. The reaction typically occurs under mild conditions, with the use of an appropriate solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-3-naphthalen-1-ylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the naphthalen-1-yl moiety, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Halogenated or alkylated derivatives depending on the reagent used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-naphthalen-1-ylurea involves its interaction with specific molecular targets, leading to various biological effects. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Varied Substituents

1-Ethyl-3-naphthalen-1-ylurea (C₁₃H₁₄N₂O)
  • Substituents : Ethyl (position 1), naphthalen-1-yl (position 3).
  • Structural Data : SMILES and InChI identifiers confirm the linear urea backbone .
1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea (INF271, C₁₈H₁₆N₂O₂)
  • Substituents : 2-Methoxyphenyl (position 1), naphthalen-2-yl (position 3).
  • Key Features : Methoxy group enhances electronic effects (e.g., hydrogen bonding), while naphthalen-2-yl alters aromatic stacking geometry compared to naphthalen-1-yl .
  • Applications: INF271 is a known probe in kinase inhibition studies, highlighting the pharmacological relevance of positional isomerism in naphthalene substituents .
1,3-Di-1-naphthylurea (C₂₀H₁₄N₂O)
  • Substituents : Naphthalen-1-yl groups at both positions 1 and 3.
  • Key Features : Symmetric structure promotes crystallinity and strong π-π interactions, as evidenced in related naphthalene derivatives .
3-Cyclooctyl-1,1-dimethylurea (CYCLURON, C₁₁H₂₂N₂O)
  • Substituents : Cyclooctyl (position 3), dimethyl groups (position 1).
  • Key Features : Larger cycloalkyl group increases lipophilicity, while dimethyl substitution reduces hydrogen-bonding capacity. Used historically as a herbicide .

Thiourea and Non-Urea Analogs

1-Benzoyl-3-(naphthalen-1-yl)thiourea (C₁₈H₁₄N₂OS)
  • Substituents : Benzoyl (position 1), naphthalen-1-yl (position 3), thiourea backbone.
  • Key Features : Thiourea replaces urea, altering electronic properties (e.g., stronger hydrogen-bond acceptor capacity). The benzoyl group introduces additional aromaticity .
1-Methyl-3-(naphthalen-2-yl)cyclopentadiene (C₁₆H₁₄)
  • Substituents : Methyl (cyclopentadiene), naphthalen-2-yl.
  • Key Features: Non-urea structure with a cyclopentadiene core. The naphthalen-2-yl substituent and methyl group influence crystal packing via C–H⋯π interactions .
  • Crystallography : Orthorhombic crystal system (Pbca), with unit cell parameters a = 15.1769 Å, b = 5.8576 Å, c = 25.2717 Å .

Structural and Functional Analysis

Substituent Effects on Physical Properties

Compound Substituents (Position 1/3) Molecular Formula Key Properties/Applications
1-Cyclopentyl-3-naphthalen-1-ylurea Cyclopentyl / naphthalen-1-yl C₁₆H₁₈N₂O High steric bulk, potential kinase inhibition
1-Ethyl-3-naphthalen-1-ylurea Ethyl / naphthalen-1-yl C₁₃H₁₄N₂O Improved solubility, model compound
INF271 2-Methoxyphenyl / naphthalen-2-yl C₁₈H₁₆N₂O₂ Kinase probe, methoxy enhances binding
CYCLURON Cyclooctyl / dimethyl C₁₁H₂₂N₂O Herbicidal activity, lipophilic

Crystallographic and Hydrogen-Bonding Trends

  • Naphthalen-1-ylmethanol: Planar structure with O–H⋯O hydrogen bonds forming infinite chains .
  • 1-Methyl-3-(naphthalen-2-yl)cyclopentadiene : Intermolecular C–H⋯π interactions dominate crystal packing .
  • 1,3-Di-1-naphthylurea : Symmetric π-stacking likely enhances thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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